4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(4-fluoro-3-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKQWIRICMZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and ensure high yield .
Chemical Reactions Analysis
4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Formation of Derivatives: The sulfonyl group can react with different nucleophiles to form sulfonamide derivatives, which are of significant interest in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds, including 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group is particularly significant, as it often correlates with enhanced antibacterial activity due to its ability to interfere with bacterial DNA synthesis .
Antimalarial Activity
Recent investigations into the compound's analogs have revealed promising antimalarial properties. For example, modifications to similar sulfonamide structures have demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship analysis suggests that the incorporation of specific substituents can significantly enhance potency and selectivity against malaria parasites while maintaining low toxicity towards mammalian cells .
Kinase Inhibition
This compound has been explored as a potential small molecule kinase inhibitor. Kinase inhibitors are critical in cancer therapy as they can disrupt signaling pathways involved in cell proliferation and survival. The compound's sulfonamide group is essential for interaction with kinase targets, making it a candidate for further development in oncology .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound highlight how variations in chemical structure can influence biological activity:
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Nitro Group | Increases antimicrobial potency | Enhances interaction with bacterial DNA |
| Fluorine Atom | Improves lipophilicity and target selectivity | Affects pharmacokinetics and absorption |
| Morpholine Ring | Essential for biological activity | Provides flexibility and solubility |
These insights suggest that careful modification of substituents can lead to compounds with improved efficacy against targeted diseases.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds showed significant inhibition against E. coli and S. aureus, with some compounds exhibiting activity comparable to established antibiotics .
- Antimalarial Research : Another investigation focused on a series of phenylurea derivatives that included sulfonamide moieties similar to this compound. These compounds were tested against P. falciparum and showed IC50 values in the low micromolar range, indicating potent antimalarial activity .
- Kinase Inhibition Studies : Research into small molecule inhibitors derived from sulfonamide scaffolds revealed several candidates with IC50 values in the nanomolar range against various kinases, underscoring their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine and its derivatives often involves interaction with biological targets such as enzymes. For instance, sulfonamide derivatives of this compound have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s structural analogs differ in substituent type, position, and heteroatom substitution in the morpholine ring. Key comparisons include:
Key Observations:
- Heteroatom Substitution: Thiomorpholine derivatives exhibit distinct crystallographic packing and higher lipophilicity due to sulfur’s polarizability and larger atomic radius compared to oxygen in morpholine .
- Halogen Effects: Fluorine’s electronegativity enhances metabolic stability, while bulkier substituents (e.g., -CF₃ in 4-[(4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl]morpholine) improve resistance to enzymatic degradation .
Physical and Spectral Properties
- Melting Points: Substituents significantly influence melting points. For instance, electron-withdrawing groups (e.g., -NO₂, -Cl) correlate with higher melting points (e.g., 144–152°C for nitro derivatives vs. 125–127°C for methoxy derivatives) .
- NMR Profiles: The -SO₂ group in 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine deshields adjacent protons, producing distinct ¹H NMR signals (δ 7.8–8.2 ppm for aromatic protons) .
Biological Activity
4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine is a synthetic compound characterized by its unique structural features, including a morpholine ring and a sulfonyl group linked to a 4-fluoro-3-nitrobenzene moiety. The molecular formula of this compound is C11H12FNO4S. Its chemical structure contributes to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Morpholine Ring: Enhances solubility and biological interactions.
- Fluoro Group: Increases metabolic stability and bioavailability.
- Nitro Group: Contributes to electrophilic character, potentially enhancing reactivity with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes, notably protein kinases. This activity suggests the potential for modulating critical cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition: The compound may inhibit protein kinases, which are crucial in signaling pathways that regulate cell growth and survival.
- Interaction with Biological Macromolecules: The presence of aromatic systems allows for interactions through hydrogen bonding and π-π stacking, impacting pharmacokinetics and pharmacodynamics.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of structurally related compounds on protein kinases. Results indicated that the presence of fluorinated aromatic systems significantly enhanced the inhibitory potency compared to non-fluorinated analogs. For instance, compounds with similar structures showed IC50 values in the low micromolar range against several kinases, suggesting that this compound may exhibit comparable or even superior activity.
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.2 | Protein Kinase X |
| Compound B | 3.8 | Protein Kinase Y |
| This compound | TBD | TBD |
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of related morpholine derivatives. The study utilized a disk diffusion method to assess the zone of inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with sulfonyl groups exhibited enhanced antimicrobial activity.
| Pathogen | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin |
| Escherichia coli | 18 | Amoxicillin |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the morpholine ring and substituents on the aromatic system significantly influence biological activity. For example:
- Fluorination enhances metabolic stability.
- Nitro Substitution increases electrophilicity, which can improve interaction with target enzymes.
Q & A
Basic: What are the common synthetic routes for 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine?
The synthesis typically involves introducing the sulfonyl group to the morpholine ring via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonylation : Reacting morpholine with 4-fluoro-3-nitrobenzenesulfonyl chloride under anhydrous conditions, often using bases like triethylamine to neutralize HCl byproducts .
- Microwave-assisted synthesis : Optimizing reaction time and temperature (e.g., 40–100°C) to enhance yield and purity, as demonstrated for structurally related sulfonamide-morpholine derivatives .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from 2-propanol to isolate the product .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the sulfonyl-morpholine linkage and substituent positions (e.g., fluorine and nitro group integration) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for nitro and sulfonyl functional groups .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : As a precursor for kinase inhibitors or antimicrobial agents, leveraging the electron-withdrawing nitro and fluorine groups to enhance binding affinity .
- Material science : Functionalizing polymers or surfaces via sulfonyl groups to modify thermal stability or conductivity .
- Chemical biology : Probing enzyme active sites due to its structural resemblance to biologically active sulfonamides .
Advanced: How can reaction yields be optimized during sulfonyl group introduction?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonyl chloride reactivity .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
Advanced: How to resolve contradictions in reported biological activity data?
- Dose-response studies : Perform IC assays across multiple cell lines to account for tissue-specific effects .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions and validate stoichiometry .
- Meta-analysis : Compare structural analogs (e.g., bromine vs. fluorine substitutions) to identify substituent-dependent activity trends .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding modes using software like AutoDock Vina, focusing on sulfonyl-oxygen interactions with catalytic lysine or arginine residues .
- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding persistence .
- QSAR modeling : Correlate nitro group orientation with inhibitory activity using Hammett constants or electrostatic potential maps .
Advanced: How to evaluate the compound’s stability under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) under nitrogen atmosphere .
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
- Photostability : Use UV chambers (λ = 320–400 nm) to assess nitro group sensitivity, a common instability source .
Advanced: What is the role of fluorine and nitro substituents in modulating reactivity?
- Electronic effects : The nitro group withdraws electrons, enhancing sulfonyl group electrophilicity for nucleophilic attacks .
- Steric effects : Fluorine’s small size minimizes steric hindrance, facilitating π-π stacking in protein binding pockets .
- Synergistic interactions : Combined nitro-fluoro substitution increases oxidative stability, as shown in thermal decomposition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
